O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene
Description
Properties
IUPAC Name |
ethyl 2-[[5,11,17,23-tetratert-butyl-27-(2-ethoxy-2-oxoethoxy)-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H68O8/c1-15-57-43(53)29-59-47-35-17-31-21-39(49(3,4)5)23-33(45(31)55)19-37-27-42(52(12,13)14)28-38(48(37)60-30-44(54)58-16-2)20-34-24-40(50(6,7)8)22-32(46(34)56)18-36(47)26-41(25-35)51(9,10)11/h21-28,55-56H,15-20,29-30H2,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVLXPWJVXHCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)O)OCC(=O)OCC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H68O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene typically involves the alkylation of p-tert-butylcalix4arene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene can undergo various chemical reactions, including:
- Substitution Reactions: The ethoxycarbonylmethyl groups can participate in nucleophilic substitution reactions.
- Complexation Reactions: The calix4arene core can form host-guest complexes with various metal ions and organic molecules .
- Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or acetonitrile.
- Complexation: Metal salts (e.g., copper(II) chloride) in aqueous or organic solvents.
- Substitution Products: Derivatives with modified ethoxycarbonylmethyl groups.
- Complexes: Metal-calix4arene complexes with potential applications in catalysis and sensing .
Scientific Research Applications
Synthetic Routes
The synthesis of O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene typically involves the alkylation of p-tert-butylcalix arene with ethyl bromoacetate. The reaction is conducted in the presence of a base such as potassium carbonate, usually in an aprotic solvent like acetonitrile under reflux conditions. Purification is achieved through recrystallization or column chromatography .
Host-Guest Chemistry
O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene can form stable host-guest complexes with various metal ions and organic molecules. This property is particularly useful in:
- Catalysis : The compound can enhance the reactivity and stability of guest molecules, making it suitable for catalytic applications.
- Sensing : Its ability to encapsulate guest molecules allows for the development of sensors that detect specific analytes based on changes in fluorescence or conductivity.
Drug Delivery Systems
The hydrophobic cavity provided by the calix arene core can be utilized for drug encapsulation, significantly improving the solubility and bioavailability of poorly soluble drugs. This application is critical in pharmaceutical research, where targeted delivery systems are necessary to enhance therapeutic efficacy.
Material Science
Due to its unique structural properties, O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene can be employed in the development of advanced materials, including:
- Nanocomposites : The compound can act as a stabilizing agent for nanoparticles, enhancing their dispersion and functionality.
- Polymer Blends : It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Case Study 1: Catalytic Applications
In a study focusing on catalytic reactions, O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene was utilized to facilitate nucleophilic substitution reactions. The compound demonstrated enhanced catalytic activity compared to its parent calixarene due to increased solubility and reactivity of the guest molecules .
Case Study 2: Drug Delivery Research
Research conducted on drug delivery systems highlighted the effectiveness of O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene in encapsulating hydrophobic drugs. The study showed that the compound improved drug release profiles and cellular uptake in vitro, indicating potential for therapeutic applications .
Mechanism of Action
The mechanism by which O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix4arene exerts its effects is primarily through its ability to form stable host-guest complexes. The calix4arene core provides a hydrophobic cavity that can encapsulate various guest molecules, while the ethoxycarbonylmethyl groups enhance solubility and facilitate interactions with other molecules. This complexation can influence the reactivity and stability of the guest molecules, making the compound useful in catalysis, sensing, and drug delivery .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Derivatives
Biological Activity
O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene is a calixarene derivative that has garnered interest due to its potential biological applications, particularly in antibacterial and ion-extraction processes. This article reviews the biological activity of this compound, summarizing relevant research findings, including its antibacterial efficacy, hemolytic activity, and potential applications.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 849.15 g/mol
- CAS Number : 149775-71-3
- Solubility : Sparingly soluble in water
The compound features a calixarene structure that allows for versatile interactions with various biological targets, making it a candidate for drug development and environmental applications.
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of calixarene derivatives, including O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene. The mechanism of action is primarily based on the interaction of the cationic moieties with negatively charged bacterial membranes, enhancing membrane permeability and leading to cell lysis.
Research Findings
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In Vitro Antibacterial Efficacy :
- The compound exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Minimum inhibitory concentrations (MICs) were determined for various derivatives, indicating that modifications to the calixarene structure can enhance or diminish antibacterial activity.
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Structure-Activity Relationship (SAR) :
- The introduction of different amine groups affected both antibacterial and hemolytic activities. For instance, compounds with long hydrophobic side chains showed reduced antibacterial efficacy .
- Quaternary ammonium salt substitutions increased both antibacterial and hemolytic activities significantly .
Table 1: Antibacterial Activity Data
Hemolytic Activity
Hemolytic activity is a critical parameter in evaluating the safety profile of antimicrobial agents. The hemolytic concentration (HC50) indicates the concentration required to lyse 50% of rabbit red blood cells.
- The synthesized calixarene derivatives demonstrated varying degrees of hemolytic activity, with some compounds exhibiting no significant hemolysis at concentrations above 200 μg/ml .
Applications in Ion Extraction
Calixarene derivatives are also explored for their ability to selectively extract ions from aqueous solutions. The structural features of O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix arene make it suitable for applications in environmental chemistry, particularly in removing carcinogenic aromatic amines from water sources .
Q & A
Q. What are the synthetic routes for O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene, and how is its structure validated?
Answer: The synthesis typically involves functionalizing the lower rim of p-tert-butylcalix[4]arene. Starting from p-tert-butylcalix[4]arene (synthesized via phenol-formaldehyde condensation under acidic/basic conditions ), the O(1) and O(3) positions are modified using ethoxycarbonylmethyl groups. This is achieved through alkylation reactions with bromoethyl acetate derivatives in the presence of a base (e.g., NaH or K₂CO₃) . Structural validation employs:
Q. How is this compound utilized in molecular recognition studies?
Answer: The ethoxycarbonylmethyl groups enhance host-guest interactions via hydrogen bonding and hydrophobic effects. Applications include:
- Ion sensing : Functionalized derivatives (e.g., pyrene/perylene conjugates) detect Na⁺ via fluorescence quenching/enhancement .
- Gas sorption : The calixarene cavity selectively captures CO₂ and CH₄, studied through crystallography and gas adsorption isotherms .
- Chiral discrimination : Bis(ethyl lactate) derivatives enantiodiscriminate via host-guest inclusion .
Advanced Research Questions
Q. What methodologies optimize functionalization for catalytic or biomedical applications?
Answer: Advanced functionalization strategies include:
- Multicomponent reactions : Kabachnik–Fields reactions introduce α-aminophosphonate groups at the lower rim for catalysis .
- Coordination chemistry : Grafting quaternary ammonium or phosphonium groups creates Lewis acid catalysts for Mannich reactions (e.g., 85–91% yields) .
- Antitumor derivatives : Dihydrazide/diaminopropyl intermediates react with 4-sulfo-1,8-naphthalic anhydride to form fluorescent antitumor agents (80–85% yields) .
Q. How do experimental conditions influence gas sorption efficiency?
Answer: Gas uptake depends on:
- Crystal polymorphism : Low-density p-tert-butylcalix[4]arene absorbs more CH₄ at 1 atm, while p-tert-pentylcalix[4]arene outperforms at 38 atm .
- Temperature/pressure : CO₂ dynamics in the calixarene cavity are modeled via molecular simulations, showing pressure-dependent binding .
Contradiction Note : Methane sorption capacity inversions under varying pressures highlight the need for polymorph-specific optimization .
Q. What in vitro methodologies evaluate cytotoxicity for cancer therapy?
Answer:
- Cell lines : MDA-MB-231 (breast cancer) and L929 (healthy fibroblast) are treated with 25–500 µM derivatives .
- Assays :
- XTT assay : Measures cell proliferation inhibition (IC₅₀ = 45.35 µM for unmodified calixarene).
- xCELLigence RTCA : Real-time monitoring of dose/time-dependent cytotoxicity .
- Structural modifications : Pyridinium groups at position 3 enhance cancer cell selectivity (e.g., 3-AMP derivatives show >50% inhibition at 100 µM) .
Q. How are coordination complexes with transition metals designed for magnetic or catalytic applications?
Answer:
- Metalloligand synthesis : The tetraphenolic lower rim binds paramagnetic ions (e.g., Ln³⁺, Fe³⁺), forming polymetallic clusters with tailored magnetic properties .
- Catalytic frameworks : Zinc complexes of oxygen-depleted calixarenes catalyze lactide polymerization (85% yield under mild conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
